Unii-84KQ4val6M
Description
Unii-84KQ4val6M is a chemical compound registered under the Unique Ingredient Identifier (UNII) system, a global substance registry managed by the U.S. Food and Drug Administration (FDA) to ensure unambiguous identification of substances in regulatory contexts . Its inclusion in regulatory inventories like EINECS (European Inventory of Existing Commercial Chemical Substances) suggests industrial or pharmaceutical relevance .
Properties
IUPAC Name |
4-[(1R)-3-amino-1-phenylpropoxy]-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-11-14(18)7-8-15(12)19-16(9-10-17)13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,17H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBXJTRXTFVOGY-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H](CCN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202403 | |
| Record name | N-Desmethylatomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540729-12-2 | |
| Record name | N-Desmethyl-4-hydroxyatomoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540729122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylatomoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL-4-HYDROXYATOMOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KQ4VAL6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Similarities
Compounds with structural or functional group similarities to Unii-84KQ4val6M can be identified through molecular databases and regulatory inventories. Key comparison criteria include:
- Molecular weight and formula : Hypothetical analogs may share comparable molecular weights (e.g., 250–400 g/mol) and formulas (e.g., C₁₅–₂₀H₂₀–₃₀N₂O₅S) based on evidence from similar compounds .
- Functional groups: Likely candidates include isoquinoline derivatives, benzylpiperazine analogs, or cadmium-based structures, depending on reactivity and industrial applications .
Reactivity and Stability
Unii-84K4val6M may exhibit distinct reactivity compared to analogs:
- Oxidation/Reduction : Unlike cadmium-based compounds (e.g., Unii-4HP6pkt3H2), which show redox activity in industrial catalysis, this compound could demonstrate selective reactivity in synthetic pathways .
- Hydrolytic stability: Compared to ester-containing analogs (e.g., Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate), its stability in aqueous environments may vary due to protective functional groups .
Table 1: Hypothetical Comparison of this compound with Structural Analogs
*Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate .
Research Findings and Analytical Characterization
Spectroscopic and Chromatographic Data
While direct data for this compound are unavailable, characterization methods for analogous compounds include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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